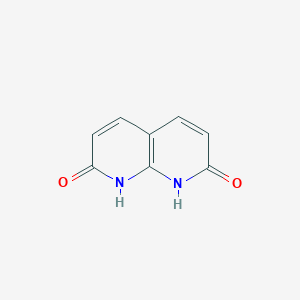

1,8-Naphthyridine-2,7-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,8-dihydro-1,8-naphthyridine-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-6-3-1-5-2-4-7(12)10-8(5)9-6/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJALSNRALPCDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70413289 | |

| Record name | 1,8-NAPHTHYRIDINE-2,7-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49655-93-8 | |

| Record name | 1,8-NAPHTHYRIDINE-2,7-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,8-Naphthyridine-2,7-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of biological activities. This technical guide focuses on the chemical properties of a specific derivative, 1,8-Naphthyridine-2,7-diol. Due to its tautomeric nature, this compound can exist in the more stable 1,8-naphthyridine-2,7(1H,8H)-dione form. This document provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, and predicted spectroscopic data, leveraging information from closely related analogs due to the limited direct experimental data on the parent compound. The guide also explores the potential biological activities and mechanisms of action associated with the 1,8-naphthyridine core, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for guiding its synthesis and formulation. The data presented below is primarily based on computed values.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Monoisotopic Mass | 162.042927438 Da | [1] |

| XLogP3-AA (Predicted) | -0.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 58.2 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity (Predicted) | 318 | [1] |

Synthesis and Reactivity

The synthesis of the 1,8-naphthyridine scaffold can be achieved through several established methods, with the Gould-Jacobs and Friedländer reactions being the most common. Given the structure of this compound, a plausible synthetic approach would involve the condensation of 2,6-diaminopyridine with a suitable three-carbon unit.

Proposed Synthesis via Gould-Jacobs Reaction

A potential synthetic route to this compound is through a Gould-Jacobs type reaction, which involves the condensation of an aminopyridine with a malonic acid derivative, followed by thermal cyclization.

Experimental Protocol:

-

Step 1: Condensation:

-

In a round-bottom flask, dissolve 2,6-diaminopyridine and a molar equivalent of diethyl malonate in a suitable high-boiling point solvent such as diphenyl ether.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: Thermal Cyclization:

-

The intermediate from the condensation step is then heated at a higher temperature (typically 240-260°C) to facilitate intramolecular cyclization and the formation of the 1,8-naphthyridine ring system.[2]

-

-

Step 3: Isolation and Purification:

-

After cooling to room temperature, the reaction mixture is poured into a non-polar solvent like hexane to precipitate the crude product.

-

The solid is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

References

An In-depth Technical Guide to 1,8-Naphthyridine-2,7-diol

This technical guide provides a comprehensive overview of 1,8-Naphthyridine-2,7-diol, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and known biological activities, with a focus on its relevance in various signaling pathways. Due to tautomerism, this compound is often represented in its more stable dione form, 1,8-Naphthyridine-2,7(1H,8H)-dione.[1]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below. This data is crucial for its application in experimental and biological contexts.

| Property | Value |

| CAS Number | 49655-93-8[2][3][][5] |

| Molecular Formula | C₈H₆N₂O₂[2][3] |

| Molecular Weight | 162.15 g/mol [2][3] |

| IUPAC Name | 1,8-dihydro-1,8-naphthyridine-2,7-dione[2][] |

| Synonyms | 1,8-Naphthyridine-2,7(1H,8H)-dione, 2,7-Dihydroxy-1,8-naphthridine[2][] |

| Appearance | Brown Solid[] |

| Purity | 95%[] |

| Canonical SMILES | C1=CC(=O)NC2=C1C=CC(=O)N2[2] |

| InChI Key | LJALSNRALPCDMH-UHFFFAOYSA-N[2] |

Synthesis and Experimental Protocols

The synthesis of the 1,8-naphthyridine scaffold can be achieved through various established methods, including the Friedländer and Gould-Jacobs reactions.[1] A representative experimental protocol for a structurally related compound, 4-Methyl-1,8-naphthyridine-2,7-diol, involves a condensation and cyclization reaction.[1]

Representative Synthesis Protocol: Condensation Reaction

-

Condensation: In a round-bottom flask, dissolve 2,6-diaminopyridine and a molar excess of ethyl acetoacetate in ethanol.

-

Cyclization: Add polyphosphoric acid to the mixture and heat under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water. The resulting solution is then neutralized with a sodium hydroxide solution until a precipitate forms.

-

Isolation: The crude product is collected by filtration, washed with cold water, and subsequently dried.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.[1]

Spectroscopic Characterization Protocols

To confirm the identity, purity, and structure of synthesized 1,8-naphthyridine derivatives, a standard workflow of spectroscopic analysis is essential.

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.[6]

-

-

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[6]

-

-

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO).

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.[6]

-

-

Mass Spectrometry:

-

Technique: Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[6]

-

Biological Activity and Signaling Pathways

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[7][8][9][10][11]

Anti-inflammatory Activity and the TLR4/Myd88/NF-κB Signaling Pathway

Certain 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties. For instance, a novel 1,8-naphthyridine-2-carboxamide derivative has been demonstrated to attenuate inflammatory responses in LPS-treated BV2 microglial cells.[12] The mechanism of action involves the suppression of reactive oxygen species (ROS) generation and the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (Myd88)/Nuclear factor kappa B (NF-κB) signaling pathway.[12]

Below is a diagram illustrating the logical flow of the TLR4/Myd88/NF-κB signaling pathway and the inhibitory effect of the 1,8-naphthyridine derivative.

Caption: Inhibition of the TLR4/Myd88/NF-κB signaling pathway by a 1,8-naphthyridine derivative.

Anticancer Activity

Derivatives of 1,8-naphthyridine have also been extensively investigated for their anticancer properties.[10] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. These include receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), casein kinase 2, and c-Met kinase.[13][14]

Below is a conceptual workflow for the preliminary investigation of the anticancer activity of a novel 1,8-naphthyridine derivative.

Caption: Experimental workflow for evaluating the anticancer potential of 1,8-naphthyridine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 49655-93-8 [smolecule.com]

- 3. scbt.com [scbt.com]

- 5. This compound | CAS 49655-93-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. benchchem.com [benchchem.com]

- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,8-Naphthyridine-2,7-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of 1,8-Naphthyridine-2,7-diol. Acknowledging the pronounced tautomerism of this scaffold, this document will address the equilibrium between the diol and its more stable dione form, 1,8-naphthyridine-2,7(1H,8H)-dione. This guide will delve into its synthesis, spectroscopic characterization, and the nuances of its molecular architecture, leveraging data from closely related analogues due to the limited availability of direct experimental data for the parent compound.

Molecular Structure and Bonding

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] The introduction of hydroxyl groups at the 2 and 7 positions gives rise to this compound, a molecule characterized by its potential for extensive hydrogen bonding and tautomeric isomerism.

Tautomerism: The Diol-Dione Equilibrium

A critical aspect of the molecular structure of this compound is its existence in a tautomeric equilibrium with the 1,8-naphthyridine-2,7(1H,8H)-dione form.[3] In this equilibrium, protons can migrate from the hydroxyl groups to the nitrogen atoms of the naphthyridine rings. The dione tautomer is generally considered to be the more stable form.

Caption: Tautomeric equilibrium between the diol and dione forms of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. The following table summarizes key computed properties for the dione tautomer.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | [4] |

| Molecular Weight | 162.15 g/mol | [4] |

| Monoisotopic Mass | 162.042927438 Da | [4] |

| XLogP3-AA | -0.6 | [4] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Topological Polar Surface Area | 58.2 Ų | [4] |

| Heavy Atom Count | 12 | [4] |

| Complexity | 318 | [4] |

Bond Lengths and Angles (Comparative Data)

| Bond | Expected Length (Å) (from derivative) |

| C=O | ~1.23 |

| C-N (amide) | ~1.38 |

| C-C (aromatic) | ~1.39 - 1.42 |

| C-N (aromatic) | ~1.34 - 1.37 |

Note: These are approximate values based on X-ray crystal structures of similar compounds and may vary for this compound.[5]

Synthesis and Characterization

The synthesis of the 1,8-naphthyridine scaffold can be achieved through several established methods, including the Friedländer and Gould-Jacobs reactions.[3] A plausible synthetic route for this compound involves a condensation reaction followed by cyclization.

Proposed Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Condensation and Cyclization

This protocol is adapted from established procedures for the synthesis of substituted 1,8-naphthyridine-2,7-diols.[6]

Materials:

-

2,6-Diaminopyridine

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

High-boiling point solvent (e.g., Diphenyl ether)

-

Hexane

Procedure:

-

Condensation: In a round-bottom flask, dissolve 2,6-diaminopyridine and a molar excess of diethyl malonate in ethanol. Add a solution of sodium ethoxide in ethanol and heat the mixture under reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Intermediate Isolation: After completion of the condensation step, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue contains the intermediate, which can be used in the next step with or without further purification.

-

Thermal Cyclization: Add a high-boiling point solvent to the intermediate and heat the mixture to a high temperature (typically 240-260 °C). This facilitates the intramolecular cyclization to form the 1,8-naphthyridine ring system.

-

Purification: Cool the reaction mixture and precipitate the crude product by adding a non-polar solvent like hexane. Collect the solid product by filtration, wash with hexane, and purify by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final product.

Spectroscopic Characterization Protocols

A standard workflow for the characterization of synthesized this compound is essential to confirm its identity, purity, and structure.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. The residual solvent peak of DMSO-d₆ (δ 2.50 ppm) can be used as an internal reference.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans may be required.

2.3.2. UV-Visible (UV-Vis) Absorption Spectroscopy [7]

-

Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol) at a concentration of approximately 1 mM. Prepare a series of dilutions (1-100 µM) from the stock solution.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer. Use the pure solvent as a blank.

2.3.3. Mass Spectrometry (MS) [6]

-

Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass determination.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.

Biological Relevance and Signaling Pathways

While specific signaling pathways involving this compound are not yet elucidated, the broader class of 1,8-naphthyridine derivatives is known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] These activities suggest potential interactions with various biological targets.

Potential Therapeutic Targets

Based on the activities of analogous compounds, potential therapeutic targets for this compound and its derivatives may include:

-

Oncological Targets: Topoisomerase II and Tubulin are known targets for some 1,8-naphthyridine derivatives.[1]

-

Antibacterial Targets: DNA Gyrase is a well-established target for quinolone and naphthyridine-based antibiotics.[1]

Logical Workflow for Biological Activity Investigation

References

- 1. benchchem.com [benchchem.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C8H6N2O2 | CID 5250759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Keto-Enol Tautomerism in 1,8-Naphthyridine-2,7-diol: An In-Depth Technical Guide

Abstract: The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The tautomeric state of substituted 1,8-naphthyridines, particularly those with hydroxyl groups, plays a crucial role in their chemical properties, biological interactions, and pharmacological profiles. This technical guide provides a comprehensive analysis of the keto-enol tautomerism in 1,8-Naphthyridine-2,7-diol, detailing the structural equilibrium, stability of tautomers, and the experimental and computational methodologies used for their characterization. This document is intended for researchers, scientists, and professionals in drug development who are working with or designing new compounds based on the 1,8-naphthyridine core.

Introduction to Tautomerism in 1,8-Naphthyridine Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction.[3] Keto-enol tautomerism, the interconversion between a carbonyl compound (keto form) and an enol (a species containing a hydroxyl group attached to a carbon-carbon double bond), is a fundamental concept in organic chemistry.[4] For heterocyclic systems like this compound, the position of this equilibrium can significantly influence molecular geometry, hydrogen bonding capabilities, and electronic properties, thereby affecting how the molecule interacts with biological targets.[5]

This compound can exist in three potential tautomeric forms: the di-enol form, a mixed keto-enol form, and the di-keto form. The predominance of a specific tautomer is dictated by factors such as solvent polarity, temperature, and pH.[4][6] Understanding and controlling this tautomeric equilibrium is critical in drug design for optimizing target binding, solubility, and metabolic stability.

The Tautomeric Equilibrium

The interconversion between the di-enol, keto-enol, and di-keto forms of this compound is a dynamic equilibrium. While the di-hydroxy (di-enol) form is aromatic, the di-keto form benefits from the greater stability of its carbon-oxygen double bonds compared to carbon-carbon double bonds.[3] In many related heterocyclic systems, the keto or diketo forms are found to be the most stable and predominant tautomers in solution and the solid state.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization and Predicted Data

Direct experimental data for the unsubstituted this compound is limited in publicly available literature. Therefore, the following spectroscopic characteristics are predicted based on data from analogous 1,8-naphthyridine derivatives and general principles of spectroscopy.[1][7] These values serve as a robust framework for the analysis of experimentally obtained data.

Data Presentation: Predicted Spectroscopic Data

| Tautomeric Form | Predicted ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆) | Predicted ¹³C NMR Chemical Shifts (δ, ppm in DMSO-d₆) | Predicted Key IR Bands (cm⁻¹) | Predicted UV-Vis λmax (nm) |

| Di-enol | 10.0-12.0 (br s, 2H, -OH), 7.0-8.5 (m, 4H, Ar-H) | 150-165 (C-OH), 110-145 (Ar-C) | 3200-3500 (br, O-H stretch), 1600-1620 (C=C stretch) | 300-350 |

| Keto-Enol | 10.0-12.0 (br s, 1H, -OH), 9.0-11.0 (br s, 1H, N-H), 6.5-8.5 (m, 4H, Ar-H) | 170-180 (C=O), 150-165 (C-OH), 100-145 (Ar-C) | 3200-3500 (br, O-H), 3100-3300 (N-H), 1650-1680 (C=O) | 280-330 |

| Di-keto | 9.0-11.0 (br s, 2H, N-H), 6.0-8.0 (m, 4H, Ar-H) | 170-180 (C=O), 115-140 (Ar-C) | 3100-3300 (N-H stretch), 1650-1680 (strong, C=O stretch) | 250-300 |

Experimental Protocols

Detailed experimental investigation is essential to confirm the predominant tautomeric form and to quantify the equilibrium. The following are standard protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for distinguishing between tautomers by observing the chemical environment of protons and carbons.[8]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is often chosen for its ability to dissolve polar compounds and slow down proton exchange, allowing for the observation of labile -OH and N-H protons.[7]

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.[8]

-

Key signals to observe: Broad singlets for -OH protons (enol form) and N-H protons (keto forms), and distinct aromatic proton patterns for each tautomer.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Use the DMSO-d₆ solvent peak (δ 39.52 ppm) as an internal reference.[7]

-

Key signals to observe: Resonances in the 170-180 ppm range are indicative of carbonyl carbons (keto forms), while signals in the 150-165 ppm range suggest carbons bearing hydroxyl groups (enol form).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule, providing direct evidence for the presence of C=O (keto) or O-H (enol) groups.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a solid sample.[7]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Look for a strong, sharp absorption band between 1650-1680 cm⁻¹, which is characteristic of a C=O stretch and indicates the presence of a keto tautomer. A broad band in the 3200-3500 cm⁻¹ region corresponds to an O-H stretch of the enol form.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions in the tautomers are sensitive to the extent of conjugation, resulting in different absorption maxima.

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO).[7]

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.[1]

-

Data Analysis: Compare the observed λmax with the predicted values. The di-enol form, with its extended aromatic system, is expected to absorb at a longer wavelength than the less conjugated di-keto form.

Methodological and Logical Workflows

The characterization of tautomerism in this compound involves a synergistic approach combining synthesis, spectroscopy, and computational modeling.

Caption: Integrated workflow for tautomer analysis.

The logical process involves comparing experimental results with theoretical predictions. Spectroscopic data provides evidence for the existing structures, while computational chemistry offers insights into their relative stabilities.

Caption: Logical diagram for tautomer identification.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

Spectroscopic and Biological Profile of 1,8-Naphthyridine-2,7-diol: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic and biological characteristics of 1,8-naphthyridine-2,7-diol. Due to the limited availability of direct experimental spectroscopic data for this specific compound, this document leverages predicted data from closely related analogs and presents generalized experimental protocols for its characterization. The guide also explores the broader biological significance of the 1,8-naphthyridine scaffold, including a detailed look at a relevant signaling pathway.

Physicochemical Properties and Tautomerism

This compound is a heterocyclic compound with the molecular formula C₈H₆N₂O₂. It is important to note that this compound can exist in tautomeric forms, with the dione form, 1,8-naphthyridine-2,7(1H,8H)-dione, being the more stable tautomer. This equilibrium is a critical consideration for the interpretation of spectroscopic data.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | N-H |

| ~7.8 | d | 1H | H-4 |

| ~6.5 | d | 1H | H-3 |

| ~7.5 | d | 1H | H-5 |

| ~6.3 | d | 1H | H-6 |

Note: Predicted values are based on analogs. Actual spectra may vary.

For comparison, the experimental ¹H NMR data for the related compound 2-amino-7-hydroxy-1,8-naphthyridine in DMSO-d₆ shows signals at δ 7.62 (d, J = 8 Hz, 2H), 6.85 (s, 2H), 6.34 (d, J = 8 Hz, 1H), and 6.11 (d, J = 8 Hz, 1H).[2]

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (C2, C7) |

| ~150 | C-N (C8a, C4a) |

| ~140 | C-H (C4, C5) |

| ~115 | C-H (C3, C6) |

Note: Predicted values are based on analogs. Actual spectra may vary.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad, Strong | O-H and N-H stretching |

| 1680 - 1640 | Strong | C=O stretching (amide/dione) |

| 1620 - 1580 | Medium | C=C and C=N stretching (aromatic) |

| 800 - 750 | Strong | C-H out-of-plane bending (aromatic) |

Note: Predicted values are based on analogs. Actual spectra may vary.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 163.0502 |

| [M+Na]⁺ | 185.0321 |

| [M-H]⁻ | 161.0356 |

Note: Predicted values are based on analogs. Actual spectra may vary.

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum, typically using 16-64 scans. The residual solvent peak of DMSO-d₆ (δ 2.50 ppm) can be used as an internal reference.[1]

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. A larger number of scans may be necessary to achieve an adequate signal-to-noise ratio. The DMSO-d₆ solvent peak (δ 39.52 ppm) can serve as an internal reference.[1]

-

Data Analysis : Process the acquired spectra (Fourier transformation, phase correction, and baseline correction). Analyze chemical shifts, integration, and coupling patterns to elucidate the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.[1]

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.[1]

-

Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Technique : Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass determination.[1]

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable volatile solvent like methanol or acetonitrile. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to facilitate ionization.[1]

-

Data Acquisition : Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

-

Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions to confirm the molecular weight and elemental composition of the compound.

Biological Activities of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[3][4] These include:

-

Anticancer Activity : Many 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5] Their mechanisms of action often involve the inhibition of key enzymes like topoisomerases and protein kinases.[3]

-

Antimicrobial Activity : This class of compounds has shown significant antibacterial and antifungal properties.[6]

-

Antiviral Activity : Derivatives have been reported to be active against several viruses, including HIV and Herpes Simplex Virus.[3]

-

Anti-inflammatory Activity : Certain 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties.[4]

-

Neurological Applications : Some derivatives have been investigated for their potential in treating neurological disorders such as Alzheimer's disease.[4][7]

Signaling Pathway Involvement: TLR4/Myd88/NF-κB Pathway

A notable example of the biological activity of this scaffold is the modulation of inflammatory pathways. A novel 1,8-naphthyridine-2-carboxamide derivative has been shown to attenuate inflammatory responses in microglial cells by suppressing the Toll-like receptor 4 (TLR4) signaling pathway.[8] This pathway is crucial in the innate immune response and its dysregulation is implicated in various inflammatory diseases.

The diagram below illustrates the simplified signaling cascade. Lipopolysaccharide (LPS), a component of gram-negative bacteria, activates TLR4, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes. The 1,8-naphthyridine derivative inhibits this pathway, thereby reducing the inflammatory response.

Caption: TLR4/Myd88/NF-κB signaling pathway and the inhibitory action of a 1,8-naphthyridine derivative.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive, this technical guide provides a robust framework for its characterization based on predicted data from close analogs and established experimental protocols. The broader 1,8-naphthyridine scaffold is of significant interest in drug discovery due to its diverse and potent biological activities. Further investigation into the synthesis and characterization of this compound and related derivatives is warranted to explore their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]

- 8. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1,8-Naphthyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of 1,8-naphthyridine compounds. From its initial synthesis in the early 20th century to its current status as a "privileged scaffold" in medicinal chemistry, the journey of the 1,8-naphthyridine core is a testament to the continuous evolution of synthetic chemistry and pharmacology. This document details the pivotal moments in its history, the key synthetic methodologies that enabled its exploration, and the diverse therapeutic applications that have emerged.

A Historical Overview: From Obscurity to a Pharmaceutical Mainstay

The story of the 1,8-naphthyridine scaffold, a bicyclic heterocyclic compound, begins in the early 1920s. While there are six possible isomers of naphthyridine, the 1,8-isomer has been the most extensively studied due to its prevalence in biologically active molecules.

The Initial Synthesis (1927): The first documented synthesis of the 1,8-naphthyridine core was reported by Koller's group in 1927. While this initial discovery laid the fundamental groundwork, it did not immediately trigger widespread interest in the scaffold.

The Turning Point: The Discovery of Nalidixic Acid (1962): The trajectory of 1,8-naphthyridine research was irrevocably altered in 1962 with the serendipitous discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute.[1] Identified as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid was the first compound of its class to exhibit significant antibacterial activity, particularly against Gram-negative bacteria.[2][3] Its subsequent approval for the treatment of urinary tract infections marked a watershed moment, establishing the 1,8-naphthyridine core as a new and promising chemotherapeutic scaffold.[1]

The Rise of the Quinolones and Fluoroquinolones (1980s-1990s): The success of nalidixic acid spurred further research, leading to the development of the broader class of quinolone and fluoroquinolone antibiotics. Enoxacin, a fluoroquinolone antibiotic containing the 1,8-naphthyridine core, emerged during this period as a potent antibacterial agent with an expanded spectrum of activity.

Expansion into Diverse Therapeutic Areas (2000s-Present): The 21st century has witnessed an explosion of research into the therapeutic potential of 1,8-naphthyridine derivatives beyond their antibacterial applications. The scaffold's rigid structure, ability to act as a hydrogen bond acceptor, and metal-chelating properties have made it an attractive framework for the design of novel drugs targeting a wide array of diseases.[4] Researchers have successfully developed 1,8-naphthyridine-based compounds with potent anticancer, antiviral, anti-inflammatory, and neuroprotective activities.[4][5]

Key Milestones in 1,8-Naphthyridine History

| Year | Milestone | Key Researchers/Institution | Significance |

| 1927 | First Synthesis of the 1,8-Naphthyridine Core | Koller's Group | Foundational discovery of the core heterocyclic structure. |

| 1962 | Discovery of Nalidixic Acid | George Y. Lesher et al. (Sterling-Winthrop Research Institute) | First demonstration of the therapeutic potential of 1,8-naphthyridines as antibacterial agents.[2][3] |

| 1980s | Development of Fluoroquinolones (e.g., Enoxacin) | Various Pharmaceutical Companies | Expansion of the antibacterial spectrum and potency of 1,8-naphthyridine-based drugs. |

| 2000s-Present | Expansion into Diverse Therapeutic Areas | Global Research Community | Identification of anticancer, antiviral, anti-inflammatory, and other biological activities, establishing the "privileged scaffold" status.[4][5] |

Experimental Protocols

Detailed methodologies for key experiments in the history and development of 1,8-naphthyridine compounds are provided below.

Protocol 1: The Friedländer Synthesis of 1,8-Naphthyridines (General Procedure)

The Friedländer synthesis is a cornerstone for the construction of the 1,8-naphthyridine core. It involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an α-methylene group.

Reactants:

-

2-Aminonicotinaldehyde (1.0 equivalent)

-

Active methylene compound (e.g., ketone, ester) (1.0-1.5 equivalents)

-

Catalyst (e.g., base like KOH or an acid)

-

Solvent (e.g., ethanol, water)

Procedure:

-

Dissolve 2-aminonicotinaldehyde and the active methylene compound in the chosen solvent in a round-bottom flask.

-

Add the catalyst to the mixture.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Green Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol, adapted from a greener approach, utilizes water as the solvent and a biocompatible ionic liquid catalyst.[6][7][8]

Reactants:

-

2-Aminonicotinaldehyde (8) (0.5 mmol, 61.6 mg)

-

Acetone (9) (1.5 mmol, 111 µL)

-

Choline hydroxide (ChOH) (1 mol %)

-

Water (1 mL)

Procedure:

-

In a reaction vessel, stir a mixture of 2-aminonicotinaldehyde (8) and acetone (9) in water (1 mL).

-

Add choline hydroxide (1 mol %) to the mixture.

-

Stir the reaction mixture under a nitrogen atmosphere at 50 °C for 6 hours.

-

Monitor the completion of the reaction by TLC.

-

After completion, extract the reaction mixture with ethyl acetate (40 mL) and water (10 mL).

-

Separate the organic layer and concentrate it under vacuum to obtain the product.

-

The desired product, 2-methyl-1,8-naphthyridine (10), is obtained as a cream solid with a high yield (e.g., 99%).[6]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of various 1,8-naphthyridine derivatives.

Table 1: Anticancer Activity of 1,8-Naphthyridine Derivatives (IC₅₀ Values)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Voreloxin | HL-60 (Leukemia) | 0.04 - 0.97 | [6] |

| Voreloxin | MV4-11 (Leukemia) | 0.04 - 0.97 | [6] |

| Voreloxin | CCRF-CEM (Leukemia) | 0.04 - 0.97 | [6] |

| 47 | MIAPaCa (Pancreatic) | 0.41 | [9][10] |

| 47 | K-562 (Leukemia) | 0.77 | [9][10] |

| 36 | PA-1 (Ovarian) | 1.19 | [9][10] |

| 29 | PA-1 (Ovarian) | 0.41 | [9][10] |

| 29 | SW620 (Colon) | 1.4 | [9][10] |

| 12 | HBL-100 (Breast) | 1.37 | [11][12] |

| 17 | KB (Oral) | 3.7 | [11][12] |

| 22 | SW-620 (Colon) | 3.0 | [11][12] |

Table 2: Antibacterial Activity of 1,8-Naphthyridine Derivatives (MIC Values)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| ANA-12 | M. tuberculosis H37Rv | 6.25 | [13] |

| Compound C | M. tuberculosis H37Rv | 6.25 | [13] |

| Compound D | M. tuberculosis H37Rv | 0.25 | [13] |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli 06 | ≥ 1024 | [14][15] |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | S. aureus 10 | ≥ 1024 | [14][15] |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | P. aeruginosa 24 | ≥ 1024 | [14][15] |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli 06 | ≥ 1024 | [14][15] |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | S. aureus 10 | ≥ 1024 | [14][15] |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | P. aeruginosa 24 | ≥ 1024 | [14][15] |

Table 3: Antiviral Activity of a 1,6-Naphthyridine Derivative (EC₅₀ Values)

| Compound | Virus Strain | EC₅₀ (µM) | Reference |

| A1 (1,6-naphthyridine derivative) | HCMV (AD 169) | 39- to 223-fold lower than ganciclovir | [16][17] |

| A1 (1,6-naphthyridine derivative) | HCMV (Towne) | 39- to 223-fold lower than ganciclovir | [16][17] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-NAPHTHYRIDINE DERIVATIVES. A NEW CLASS OF CHEMOTHERAPEUTIC AGENTS. | Semantic Scholar [semanticscholar.org]

- 3. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 6. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,8-Naphthyridine-2,7-diol: Core Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental characteristics of 1,8-naphthyridine-2,7-diol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to keto-enol tautomerism, this molecule can exist in equilibrium with its more stable dione form, 1,8-dihydro-1,8-naphthyridine-2,7-dione. This document will address this equilibrium while focusing on the synthesis and characterization of the core structure.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are crucial for understanding the compound's behavior in various experimental and biological settings.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1][2] |

| Monoisotopic Mass | 162.042927438 Da | [1] |

| IUPAC Name | 1,8-dihydro-1,8-naphthyridine-2,7-dione | [1][2] |

| CAS Number | 49655-93-8 | [1][2] |

| Topological Polar Surface Area | 58.2 Ų | [1] |

| Complexity | 318 | [1] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| XLogP3-AA | -0.6 | [1] |

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Experimental Protocols

Proposed Synthesis Protocol

Materials:

-

2,6-Diaminopyridine

-

Malic acid

-

Concentrated sulfuric acid

-

Concentrated ammonium hydroxide

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2,6-diaminopyridine and malic acid. Cool the flask in an ice bath.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the cooled mixture with stirring.

-

Heating: Heat the reaction mixture under an inert atmosphere (e.g., argon) to approximately 110°C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture and pour it over ice. Carefully neutralize the acidic solution with concentrated ammonium hydroxide to a pH of approximately 8 to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a DMF/water mixture).

Spectroscopic Analysis Protocols

The following are general protocols for the spectroscopic characterization of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.

-

¹³C NMR: Acquire the spectrum on the same instrument, using the DMSO-d₆ solvent peak (δ 39.52 ppm) as an internal reference.

Mass Spectrometry (MS):

-

Technique: Employ Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) for accurate mass determination.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to facilitate ionization.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): Due to the tautomeric equilibrium, the spectrum is expected to be complex. The chemical shifts are estimations for the dione form.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-3, H-6 | ~6.0 - 6.5 | d |

| H-4, H-5 | ~7.0 - 7.5 | d |

| N-H | ~10.0 - 12.0 | br s |

¹³C NMR (100 MHz, DMSO-d₆): Expected chemical shifts for the dione tautomer.

| Carbon | Expected Chemical Shift (ppm) |

| C-3, C-6 | ~110 - 120 |

| C-4, C-5 | ~135 - 145 |

| C-4a, C-8a | ~140 - 150 |

| C-2, C-7 (C=O) | ~160 - 170 |

IR Spectroscopy (KBr Pellet):

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 (broad) |

| C=O Stretch (Amide) | 1650 - 1690 |

| C=C Stretch (Aromatic) | 1550 - 1600 |

| C-N Stretch | 1200 - 1350 |

High-Resolution Mass Spectrometry (HRMS-ESI):

| Ion | Predicted m/z |

| [M+H]⁺ | 163.0502 |

| [M+Na]⁺ | 185.0321 |

| [M-H]⁻ | 161.0356 |

Biological Activity and Potential Applications

Derivatives of the 1,8-naphthyridine scaffold are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The diol/dione functionality of this compound offers versatile points for further chemical modification to explore its therapeutic potential. Additionally, its structure suggests potential as a building block for developing fluorescent sensors and materials for organic electronics.[2] Further research is warranted to elucidate the specific biological activities and signaling pathways associated with this particular compound.

References

Navigating the Solubility Landscape of 1,8-Naphthyridine-2,7-diol: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of 1,8-Naphthyridine-2,7-diol is a critical first step in harnessing its therapeutic potential. This heterocyclic compound, with its fused ring system and hydroxyl groups, presents a unique profile for exploration in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the current understanding of its solubility in organic solvents, details experimental protocols for its determination, and outlines key relationships in solubility studies.

Physicochemical Properties at a Glance

This compound (CAS 49655-93-8) has a molecular formula of C₈H₆N₂O₂ and a molecular weight of approximately 162.15 g/mol .[1][2] It exists in tautomeric equilibrium with its dione form, 1,8-naphthyridine-2,7(1H,8H)-dione.[1][2] This structural duality can influence its physicochemical properties, including solubility.

Quantitative Solubility Data

The following table summarizes the known qualitative solubility of this compound.

| Organic Solvent | Solubility | Source / Rationale |

| Dimethylformamide (DMF) | Soluble | [2] |

| Dimethyl sulfoxide (DMSO) | Soluble | [2] |

Table 1: Qualitative Solubility of this compound in Select Organic Solvents.

The frequent use of deuterated DMSO (DMSO-d₆) as a solvent for NMR spectroscopic analysis of 1,8-naphthyridine derivatives further corroborates its solubility in this polar aprotic solvent.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ established methodologies to determine the solubility of this compound. The choice between kinetic and thermodynamic solubility measurements depends on the specific application, from early-stage drug discovery to formulation development.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the point at which the solution is saturated.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Separation: Separate the saturated solution from the excess solid by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Calculation: The solubility is calculated from the measured concentration.

Diagram: Workflow for Thermodynamic Solubility Determination

A generalized workflow for determining the thermodynamic solubility of this compound.

Kinetic Solubility (Precipitation from Stock Solution)

Kinetic solubility is often measured in high-throughput screening settings and reflects the concentration at which a compound precipitates from a supersaturated solution.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a strong organic solvent like DMSO.

-

Titration: Gradually add aliquots of the stock solution to the organic solvent of interest (the anti-solvent).

-

Detection: Monitor for the first sign of precipitation, which can be detected visually or, more accurately, by turbidimetry (nephelometry) using a plate reader.

-

Calculation: The concentration of this compound at the point of precipitation is reported as the kinetic solubility.

Diagram: Logical Relationship in Solubility Measurement

Key factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently sparse in the public domain, qualitative evidence points to its solubility in polar aprotic solvents such as DMF and DMSO. For drug development and other research applications, it is imperative to determine the precise solubility in relevant solvent systems. The experimental protocols outlined in this guide provide a robust framework for generating this critical data, enabling further exploration of this promising compound. The provided diagrams offer a clear visual representation of the experimental workflow and the interplay of factors governing solubility.

References

An In-depth Technical Guide to the Predicted NMR Spectrum of 1,8-Naphthyridine-2,7-diol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed prediction of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 1,8-Naphthyridine-2,7-diol. Due to the tautomeric nature of this molecule, it can exist in equilibrium with its dione form, 1,8-dihydro-1,8-naphthyridine-2,7-dione. The predicted data presented herein is based on the analysis of structurally analogous compounds and computational chemistry principles, assuming the more stable dione tautomer in a deuterated dimethyl sulfoxide (DMSO-d₆) solvent. This document is intended to serve as a reference for the characterization and identification of this compound in a laboratory setting.

Predicted Spectroscopic Data

The predicted NMR data for this compound is derived from the analysis of similar 1,8-naphthyridine derivatives.[1] The chemical shifts are referenced to the residual solvent peak of DMSO-d₆.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Positions 1, 8) | ~11.5 - 12.5 | broad singlet | - |

| H4, H5 | ~7.9 - 8.3 | doublet | ~8.0 |

| H3, H6 | ~6.2 - 6.6 | doublet | ~8.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2, C7 (C=O) | ~161 - 166 |

| C4a, C8a | ~140 - 145 |

| C4, C5 | ~122 - 127 |

| C3, C6 | ~112 - 117 |

Experimental Protocols

The following is a generalized protocol for acquiring the NMR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.[2]

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra should be recorded on a high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.[2][3]

-

¹H NMR Spectrum:

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as the internal reference.[3]

-

-

¹³C NMR Spectrum:

-

Acquire the spectrum using a standard pulse program, which may necessitate a larger number of scans compared to the ¹H NMR spectrum.

-

Use the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm) as the internal reference.[1]

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the chemical shifts to the appropriate solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to ascertain the relative number of protons.

-

Analyze the splitting patterns (multiplicity) and coupling constants to deduce the connectivity of the protons.[4]

-

Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

-

Mandatory Visualization

The prediction of an NMR spectrum for a novel or uncharacterized compound is a systematic process that integrates computational methods with comparative analysis of known structures.

Caption: Workflow for the prediction of NMR spectra.

References

Theoretical Insights into 1,8-Naphthyridine-2,7-diol: A Technical Guide for Researchers

Abstract

This technical guide offers a comprehensive theoretical examination of 1,8-naphthyridine-2,7-diol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive direct experimental and theoretical studies on this specific molecule, this document leverages data from structurally related analogues, particularly 4-methyl-1,8-naphthyridine-2,7-diol, to provide a robust predictive framework. A central focus of this guide is the crucial role of keto-enol tautomerism, which dictates the molecule's stability, electronic properties, and potential biological activity. This guide details the computational methodologies, predicted physicochemical and spectroscopic data, and plausible experimental protocols for the synthesis and characterization of this compound, making it an essential resource for researchers, scientists, and professionals in drug development.

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of hydroxyl groups at the 2 and 7 positions of the 1,8-naphthyridine core, yielding this compound, presents a molecule of considerable interest for therapeutic exploration. A key feature of this and similar hydroxy-substituted naphthyridines is the potential for tautomerism, where the molecule can exist in equilibrium between its diol, keto-enol, and diketo forms. Understanding this tautomeric equilibrium is paramount, as the predominant tautomer will govern the molecule's chemical reactivity, spectroscopic signature, and interactions with biological targets.

This guide provides a theoretical perspective on this compound, outlining the computational approaches necessary to predict its properties and behavior. Furthermore, it presents relevant experimental protocols for its synthesis and characterization, offering a holistic view for its further investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are summarized in the table below. These properties are crucial for predicting its behavior in various environments and for guiding experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Monoisotopic Mass | 162.042927438 Da | [1] |

| XLogP3-AA | -0.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 58.2 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 318 | [1] |

Theoretical Studies: Tautomerism and Electronic Properties

The most significant theoretical consideration for this compound is the potential for keto-enol tautomerism. The molecule can exist in three primary tautomeric forms: the diol form, a keto-enol form, and the diketo form (1,8-dihydro-1,8-naphthyridine-2,7-dione). The relative stability of these tautomers is influenced by factors such as the solvent environment and substitution on the naphthyridine ring. For many related compounds, the diketo form is found to be the most stable.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating this tautomeric equilibrium. By calculating the relative energies of the different tautomers, it is possible to predict the predominant form under various conditions.

Computational Workflow for Tautomer Analysis

A typical workflow for the theoretical investigation of this compound's tautomerism and electronic properties is outlined below. This workflow employs DFT and Time-Dependent DFT (TD-DFT) to provide a comprehensive understanding of the molecule.

Predicted Spectroscopic Data

Predicted ¹H NMR Chemical Shifts

The expected chemical shifts for the aromatic protons of this compound in its diketo form are presented below, based on data from similar 1,8-naphthyridine derivatives in DMSO-d₆.

| Proton | Predicted Chemical Shift (ppm) |

| H-3, H-6 | ~6.5 |

| H-4, H-5 | ~7.8 |

| N-H | ~11.5 |

Predicted UV-Vis Absorption

Based on TD-DFT calculations of related naphthyridine structures, this compound is expected to exhibit absorption maxima in the UV-Vis region. The exact wavelengths will be dependent on the predominant tautomeric form and the solvent used. Generally, a π→π* transition is expected.

| Tautomer | Predicted λmax (nm) | Solvent Dependence |

| Diketo form | 300 - 350 | Expected |

| Diol form | 280 - 320 | Expected |

Experimental Protocols

For researchers aiming to synthesize and characterize this compound, the following protocols, adapted from methods for analogous compounds, are provided.

Synthesis Protocol: Modified Friedländer Annulation

A plausible synthetic route to the 1,8-naphthyridine scaffold is the Friedländer annulation.

Materials:

-

2,6-diaminopyridine

-

Malic acid

-

Concentrated sulfuric acid

Procedure:

-

Grind 2,6-diaminopyridine and malic acid into a fine powder.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

-

Heat the solution under an inert atmosphere (e.g., argon) to approximately 110°C for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it onto ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide) to precipitate the crude product.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Spectroscopic Characterization Protocols

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2][3]

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.[2]

-

¹³C NMR: Acquire the spectrum on the same instrument, likely requiring a greater number of scans to achieve an adequate signal-to-noise ratio.[3]

5.2.2. UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or DMSO). From this, prepare a series of dilutions to ensure the absorbance is within the linear range of the instrument.[2][3]

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.[2]

5.2.3. Mass Spectrometry

-

Technique: Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to confirm the molecular weight and elemental composition.[2]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

Conclusion

While direct theoretical and experimental data on this compound is limited, this technical guide provides a comprehensive framework for its study. The insights from analogous compounds, particularly regarding the critical role of keto-enol tautomerism, offer a solid foundation for future research. The detailed computational workflows and experimental protocols presented herein are intended to empower researchers, scientists, and drug development professionals to further explore the potential of this promising molecule. The theoretical prediction of its properties, combined with the practical guidance for its synthesis and characterization, will undoubtedly accelerate the investigation of this compound and its derivatives for various therapeutic and material science applications.

References

An In-depth Technical Guide to 1,8-Naphthyridine-2,7-diol: IUPAC Nomenclature, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide focuses on a specific derivative, 1,8-Naphthyridine-2,7-diol, providing a comprehensive overview of its IUPAC nomenclature, physicochemical properties, synthesis, and potential biological relevance. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 1,8-naphthyridine core.

IUPAC Nomenclature and Tautomerism

The nomenclature of this compound is influenced by keto-enol tautomerism, a common phenomenon in heterocyclic compounds. While the "diol" form is represented by the name this compound, the compound predominantly exists in its more stable keto tautomeric form.

The preferred IUPAC name for this more stable tautomer is 1,8-dihydro-1,8-naphthyridine-2,7-dione or 1,8-Naphthyridine-2,7(1H,8H)-dione .[1] This nomenclature reflects the presence of two carbonyl groups within the bicyclic structure.

The tautomeric equilibrium is a critical consideration in the study of this molecule, as it influences its chemical reactivity, spectroscopic properties, and biological interactions.

References

Methodological & Application

Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedlander synthesis is a powerful and versatile chemical reaction for the synthesis of quinolines and their aza-analogs, such as the 1,8-naphthyridines.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[1][4] For the synthesis of 1,8-naphthyridines, the key starting material is 2-aminonicotinaldehyde or its derivatives.[1][5] The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[1]

The 1,8-naphthyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[6][7] The discovery of nalidixic acid in 1962, the first 1,8-naphthyridine-based antibacterial agent, was a pivotal moment that highlighted the therapeutic potential of this heterocyclic system.[7] Since then, numerous derivatives have been developed and investigated for various medicinal applications.

Applications in Drug Development

1,8-Naphthyridine derivatives are of significant interest to the pharmaceutical industry due to their diverse pharmacological properties.[6][8][9] Key therapeutic areas include:

-

Antimicrobial Agents: The 1,8-naphthyridine core is fundamental to several fluoroquinolone antibiotics, such as enoxacin, which function by inhibiting bacterial DNA gyrase.[1][10]

-

Anticancer Activity: Certain derivatives have demonstrated potent anticancer properties, with some compounds showing significant cytotoxic activity against various cancer cell lines.[1][11]

-

Antiviral Properties: Research has explored the potential of 1,8-naphthyridine compounds as antiviral agents.[1][6]

-

Neurodegenerative Diseases: Some derivatives have been investigated for their potential in treating neurodegenerative disorders.[6][8]

-

Other Therapeutic Areas: The versatility of the 1,8-naphthyridine scaffold has led to the exploration of its potential as anti-inflammatory, analgesic, antidepressant, and antioxidant agents.[1][6][8]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of the Friedlander synthesis for 1,8-naphthyridines and a typical experimental workflow.

Experimental Protocols

Herein, we provide two detailed protocols for the synthesis of 1,8-naphthyridine derivatives using different catalytic systems.

Protocol 1: Choline Hydroxide Catalyzed Synthesis in Water

This protocol is adapted from a green chemistry approach utilizing an inexpensive and biocompatible ionic liquid catalyst in water.[12]

Materials:

-

2-Aminonicotinaldehyde

-

Active methylene compound (e.g., acetone, 1-ethylpiperidin-4-one)

-

Choline hydroxide (ChOH)

-

Water (H₂O)

-

Ethyl acetate

-

Nitrogen gas (N₂)

Procedure:

-

To a reaction flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (0.5 mmol for ketones, 1.5 mmol for compounds like acetone).[12]

-

Add 1 mL of water to the flask and begin stirring the mixture.[12]

-

Add choline hydroxide (1 mol%) to the reaction mixture.[12]

-

Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.[12]

-

Heat the reaction mixture to 50°C with continuous stirring.[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent.[12]

-

Once the reaction is complete (typically within 6-10 hours), allow the mixture to cool to room temperature.[12]

-

Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[1][12]

-

Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[1][12]

-

The product can be further purified by recrystallization or column chromatography if necessary.[1]

Protocol 2: Cerium(III) Chloride Catalyzed Solvent-Free Synthesis

This protocol outlines a rapid and efficient solvent-free method using a reusable catalyst under grinding conditions.[4]

Materials:

-

2-Aminonicotinaldehyde

-

Active methylene compound

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Cold water

Procedure:

-

In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).[4]

-

Grind the mixture using a pestle at room temperature.[4]

-

Monitor the reaction progress by TLC. The reaction is typically complete within 5-8 minutes.[4]

-

Upon completion, add cold water to the reaction mixture.[4]

-

Collect the solid product by vacuum filtration, washing with water.[4]

-

The product can be recrystallized from an appropriate solvent to afford the pure 1,8-naphthyridine derivative.[4]

-

The aqueous filtrate containing the catalyst can be evaporated under reduced pressure to recover the catalyst for reuse.[4]

Data Presentation

The following tables summarize quantitative data for the synthesis of various 1,8-naphthyridine derivatives using the described protocols.

Table 1: Choline Hydroxide Catalyzed Synthesis of 1,8-Naphthyridine Derivatives in Water [12]

| Product Number | Active Methylene Compound | Reaction Time (h) | Yield (%) |

| 10 | Acetone | 6 | 99 |

| 10b | Butan-2-one | 8 | 98 |

| 10i | 1-Methylpiperidin-4-one | 10 | 97 |

| 10j | 1-Ethylpiperidin-4-one | 10 | 96 |

Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol), active methylene compound (0.5-1.5 mmol), ChOH (1 mol%), H₂O (1 mL), 50°C, N₂ atmosphere.[12]

Table 2: Cerium(III) Chloride Catalyzed Solvent-Free Synthesis of 1,8-Naphthyridine Derivatives [4]

| Product Number | R¹ | R² | Reaction Time (min) | Yield (%) |

| 3a | CF₃ | COOC₂H₅ | 5.5 | 92 |

| 3b | CH₃ | COOC₂H₅ | 5.0 | 94 |

| 3e | CH₃ | COCH₃ | 5.0 | 94 |

| 3g | C₆H₅ | COC₆H₅ | 5.5 | 90 |

| 3l | CH₃ | 4-ClC₆H₄NHCO | 6.5 | 96 |

Reaction conditions: 2-aminonicotinaldehyde (0.01 mol), active methylene compound (0.01 mol), CeCl₃·7H₂O (0.01 mol), room temperature, grinding.[4]

Troubleshooting

-

Low Yield:

-

Purity of Reactants: Ensure the purity of the starting materials, as impurities can lead to side reactions.

-